2-(4-Isopropylfuran-2-yl)acetic acid
Description
2-(4-Isopropylfuran-2-yl)acetic acid is a furan-derived carboxylic acid characterized by a substituted furan ring attached to an acetic acid moiety. The 4-isopropyl group on the furan ring enhances lipophilicity and influences intermolecular interactions, such as steric effects and hydrogen bonding.
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-(4-propan-2-ylfuran-2-yl)acetic acid |
InChI |
InChI=1S/C9H12O3/c1-6(2)7-3-8(12-5-7)4-9(10)11/h3,5-6H,4H2,1-2H3,(H,10,11) |
InChI Key |
XHCKDWLNNIXREJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=COC(=C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isopropylfuran-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-isopropylfuran with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Isopropylfuran-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Isopropylfuran-2-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylfuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)Acetic Acid
- Structure : A benzofuran core with a cyclohexyl group (chair conformation) and an isopropylsulfanyl substituent .
- Key Differences: The benzofuran ring increases aromaticity compared to the simpler furan in the target compound.
- Crystal Packing : Forms centrosymmetric dimers via O–H···O hydrogen bonds and stabilizes further via C–H···π interactions .
2-Hydroxy-2-(4-isopropylphenyl)Acetic Acid (CAS 4607-63-0)
- Structure : A phenyl ring with a 4-isopropyl group and a hydroxyl-acetic acid moiety .
- Key Differences: Replaces the furan ring with a phenyl group, altering electronic properties (e.g., reduced π-electron density).
2-(4-Bromo-2-isopropylphenoxy)Acetic Acid (CAS 685853-35-4)
- Structure: Phenoxy group with bromine and isopropyl substituents .
- Key Differences: Bromine’s electron-withdrawing effect deactivates the aromatic ring, contrasting with the electron-donating isopropyl group in the target compound. Phenoxy linkage may reduce flexibility compared to the furan ring.
Electronic and Steric Effects
Physical and Thermodynamic Properties
- Crystallography : The benzofuran analogue exhibits triclinic packing with a = 9.126 Å, b = 9.531 Å, and Z = 2 .
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